molecular formula C17H24O4 B1325756 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid CAS No. 898792-00-2

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Cat. No. B1325756
M. Wt: 292.4 g/mol
InChI Key: QOYOSYJDXGDFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, also known as 6-oxo-OPH, is an organic compound that has been studied extensively in the scientific community due to its interesting properties. It is a naturally occurring fatty acid that is found in a variety of plants and animals, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Fluorescent Protecting Group in DNA Sequencing

6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid similar to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, has been developed as a fluorescent probe for protecting hydroxyl groups. It finds application in DNA sequencing methods due to its sensitivity and the ease of introduction and removal under mild conditions (Rasolonjatovo & Sarfati, 1998).

Crystal Structure Analysis

Research has been conducted on polymorphs of compounds similar to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, providing insights into their molecular conformation and hydrogen bonding patterns. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Feeder & Jones, 1994).

Swern Oxidation Modifications

6-(Methylsulfinyl)hexanoic acid, a compound structurally related to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, has been used in modified Swern oxidation reactions. These modifications allow for high-yield conversions of alcohols to aldehydes or ketones, demonstrating potential applications in organic synthesis (Liu & Vederas, 1996).

Liquid Crystal Behavior Study

Research on mixtures involving compounds like 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid has contributed to understanding the phase behavior and hydrogen bonding in liquid crystals. Such studies are important for the development of new materials with specific optical properties (Paterson et al., 2015).

Grignard Reaction Studies

The stereochemistry of Grignard reactions on certain δ-keto esters, which are structurally similar to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, has been studied. These findings can influence the development of new synthetic routes in organic chemistry (Colantoni et al., 1978).

properties

IUPAC Name

6-oxo-6-(4-pentoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-6-13-21-15-11-9-14(10-12-15)16(18)7-4-5-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOSYJDXGDFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645450
Record name 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

CAS RN

898792-00-2
Record name 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.